molecular formula C21H26N4O3 B15002732 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B15002732
M. Wt: 382.5 g/mol
InChI Key: JVXWTNHWJIFEFS-UHFFFAOYSA-N
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Description

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl ring, an imidazolidinone moiety, and an indole group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting cyclohexylamine with glyoxal in the presence of a suitable catalyst.

    Attachment of the indole group: The indole moiety can be introduced through a nucleophilic substitution reaction using 2-(1H-indol-3-yl)ethylamine.

    Acetylation: The final step involves acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or imidazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like molecular docking and crystallography can provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Shares the imidazolidinone and cyclohexyl moieties but lacks the indole group.

    1-(2,5-dioxoimidazolidin-4-yl)urea: Contains the imidazolidinone ring but differs in the substituents attached to it.

Uniqueness

The presence of both the indole and imidazolidinone moieties in 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H26N4O3/c26-19(22-11-10-14-13-23-17-9-5-4-8-16(14)17)12-18-20(27)25(21(28)24-18)15-6-2-1-3-7-15/h4-5,8-9,13,15,18,23H,1-3,6-7,10-12H2,(H,22,26)(H,24,28)

InChI Key

JVXWTNHWJIFEFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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